Diethyl dodecanoylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl dodecanoylphosphonate is an organic compound belonging to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a dodecanoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl dodecanoylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Diethyl dodecanoylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl dodecanoylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl dodecanoylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active sites of the enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl cyanomethylphosphonate
- Diethyl methylphosphonate
Comparison
Diethyl dodecanoylphosphonate is unique due to its long dodecanoyl chain, which imparts distinct hydrophobic properties compared to other phosphonates. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers .
Properties
CAS No. |
5413-24-1 |
---|---|
Molecular Formula |
C16H33O4P |
Molecular Weight |
320.40 g/mol |
IUPAC Name |
1-diethoxyphosphoryldodecan-1-one |
InChI |
InChI=1S/C16H33O4P/c1-4-7-8-9-10-11-12-13-14-15-16(17)21(18,19-5-2)20-6-3/h4-15H2,1-3H3 |
InChI Key |
QBHKTNHLKXAWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.